N-Trityl Losartan-d4

LC-MS/MS Bioanalysis Impurity Profiling

Quantifying trityl-protected Losartan impurities via LC-MS/MS often suffers from matrix effects and inconsistent recovery. N-Trityl Losartan-d4 solves this as a structurally identical, stable isotope-labeled internal standard. - Chromatographically co-elutes with N-Trityl Losartan for precise matrix-effect correction - Distinguishable by +4 Da mass shift, preventing ion suppression/enhancement bias - Meets FDA/EMA guidance for validated bioanalytical methods and ICH Q3A/Q3B impurity quantification Supplied as a ≥98% pure white solid with full CoA; ready for immediate use in ANDA-supportive studies and QC batch release testing.

Molecular Formula C41H37ClN6O
Molecular Weight 669.262
CAS No. 1309283-24-6
Cat. No. B565379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Losartan-d4
CAS1309283-24-6
Synonyms2-Butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol;  Trityllosartan-d4; 
Molecular FormulaC41H37ClN6O
Molecular Weight669.262
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
InChIInChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D
InChIKeyQQPGGBNMTNDKEY-ZTHNUDSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trityl Losartan-d4 (CAS 1309283-24-6) – Isotopically Labeled Losartan Impurity for Precise LC-MS Quantification


N-Trityl Losartan-d4 is a deuterium-labeled analog of the trityl-protected Losartan intermediate (Losartan EP Impurity H), classified as a stable isotope-labeled pharmaceutical reference standard. The compound incorporates four deuterium atoms at specific positions on the biphenyl ring, yielding a molecular formula of C₄₁H₃₃D₄ClN₆O and a molecular weight of 669.25 g/mol [1]. It is supplied as a white solid with a certified purity of ≥98% and is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods for the accurate quantification of Losartan and its trityl-protected impurities in pharmaceutical quality control and bioanalytical studies [2].

Workflow LC-MS/MS impurity profiling and quantification
Selection Stable isotope-labeled internal standard for N-Trityl Losartan
Use Context Bioanalytical method development, pharmaceutical impurity analysis

Why Unlabeled Trityl Losartan or Simple Losartan-d4 Cannot Substitute for N-Trityl Losartan-d4 in Trace Impurity Quantification


Simple substitution of N-Trityl Losartan-d4 with the non-deuterated N-Trityl Losartan (unlabeled impurity standard) or with Losartan-d4 (the deuterated API) fails critically in the context of LC-MS/MS bioanalysis and impurity profiling. Unlabeled N-Trityl Losartan is chromatographically identical to the target analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard for accurate compensation of matrix effects and recovery variations [1]. Conversely, Losartan-d4, while isotopically labeled, lacks the trityl protecting group. This fundamental structural divergence means Losartan-d4 will not co-elute with the trityl-protected analyte under typical reversed-phase HPLC conditions, nor will it mimic the differential extraction efficiency or ionization suppression/enhancement characteristics of the bulky, lipophilic N-Trityl Losartan species . Consequently, using an inappropriate internal standard introduces substantial quantitative bias, failing to meet the regulatory requirements for validated bioanalytical methods (e.g., FDA, EMA) that mandate a stable isotope-labeled internal standard be structurally identical to the analyte [2].

Unlabeled analog

Chromatographic co-elution without MS differentiation prevents effective matrix-effect correction.

Losartan-d4

Lacks the trityl group; retention, extraction efficiency, and ionization may differ, introducing quantitative bias.

Guideline alignment

Validated bioanalytical methods typically require structurally identical isotope-labeled IS for accurate quantification.

Quantitative Differentiation: N-Trityl Losartan-d4 vs. Unlabeled Trityl Losartan and Losartan-d4


Quantitative Purity and Isotopic Enrichment for Regulatory-Compliant LC-MS/MS

N-Trityl Losartan-d4 is supplied with a certified chemical purity of ≥98% and is a stable isotope-labeled compound [1]. In contrast, unlabeled N-Trityl Losartan (Losartan EP Impurity H) is typically supplied as a reference standard for identification, not quantification, and its isotopic profile renders it indistinguishable from the analyte in MS detection, precluding its use as an internal standard for compensation of matrix effects [2].

Chemical Purity & IS Suitability
Reported
≥98% purity (N-Trityl Losartan-d4) vs. unlabeled analog cannot serve as MS-differentiated IS
Supports internal standard quantification
Class-level inference; verify CoA
LC-MS/MS Bioanalysis Impurity Profiling

Stability and Long-Term Storage for Consistent Analytical Performance

N-Trityl Losartan-d4 demonstrates defined long-term storage stability. Vendor specifications indicate a shelf life of ≥12 months when stored at -20°C under dry, dark conditions . This contrasts with unlabeled N-Trityl Losartan, for which the melting point is reported as >100°C (dec.), indicating thermal decomposition, but specific long-term solution stability data for use as an analytical standard are not routinely provided [1].

Long-Term Storage Stability
Cross-study comparable
Shelf life ≥12 months at -20°C; unlabeled comparator lacks stability data
Reduces re-qualification frequency
Storage: -20°C, dry, dark
Stability Reference Standard Method Validation

Specificity for Trityl-Protected Losartan Impurity Quantification

N-Trityl Losartan-d4 is a deuterated analog of the trityl-protected Losartan intermediate, not of Losartan itself. This structural specificity ensures that it co-elutes with and mimics the exact chemical behavior of N-Trityl Losartan impurities in complex sample matrices, a critical requirement for accurate internal standardization . In contrast, Losartan-d4 (CAS 1030937-27-9), which is labeled on the phenyl group of the Losartan core, lacks the trityl group and is therefore not a suitable internal standard for quantifying trityl-protected impurities like N-Trityl Losartan .

Structural Specificity for Impurity
Class-level inference
Deuterated on trityl-protected intermediate; Losartan-d4 lacks trityl group, differing in extraction/ionization
Ensures co-elution and accurate quantification
Verify with reversed-phase LC conditions; data to verify
Impurity Method Development Pharmaceutical Analysis Quality Control

Procurement-Driven Application Scenarios for N-Trityl Losartan-d4


Validated LC-MS/MS Method Development for Losartan Impurity Profiling (ANDA Submissions)

Analytical R&D laboratories developing and validating HPLC or LC-MS/MS methods for the quantification of N-Trityl Losartan (Losartan EP Impurity H) in Losartan drug substance or finished product can utilize N-Trityl Losartan-d4 as a stable isotope-labeled internal standard. Its use directly addresses the ICH Q3A/Q3B requirements for impurity quantification and provides the necessary accuracy and precision for Abbreviated New Drug Application (ANDA) submissions [1].

Longitudinal Pharmacokinetic (PK) and Bioequivalence Studies Involving Trityl-Protected Intermediates

In preclinical and clinical studies where the metabolic fate of trityl-protected Losartan intermediates is under investigation, N-Trityl Losartan-d4 is essential. The deuterium label ensures the compound is distinguishable from endogenous or non-labeled species by MS, enabling precise tracking and quantification in complex biological matrices (e.g., plasma, urine) over extended study periods without interference from the natural isotopic distribution of the unlabeled analyte [2].

Quality Control Release Testing for Losartan API and Finished Dosage Forms

QC laboratories in pharmaceutical manufacturing can employ N-Trityl Losartan-d4 as an internal standard for the routine monitoring and batch release testing of N-Trityl Losartan impurity levels. The compound's documented stability and high purity support the generation of robust, reproducible data necessary for compliance with pharmacopeial monographs (e.g., USP, EP) and internal specification limits [3].

Application
Selection Property
Validation Focus
Impurity profiling method validation
Structural identity to N-Trityl Losartan
Co-elution and matrix-effect correction
Pharmacokinetic research of trityl intermediates
Isotopic differentiation in biological matrices
Extraction recovery and ionization mimicry
Batch impurity analysis in API production
Certified purity and storage stability
Reproducibility across QC runs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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